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molecular formula C7H3F2N B1296988 3,4-Difluorobenzonitrile CAS No. 64248-62-0

3,4-Difluorobenzonitrile

Cat. No. B1296988
M. Wt: 139.1 g/mol
InChI Key: BTBFCBQZFMQBNT-UHFFFAOYSA-N
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Patent
US04847289

Procedure details

Sodium hydride (1.80 g 60% dispersion in oil, 0.045 mol) was washed with petroleum ether then suspended in freshly degassed DMF (50 ml). Thiophene thiol (5.22 g, 0.045 mol) was added dropwise under nitrogen and the mixture was stirred until gas evolution ceased. 3,4-Difluorobenzonitrile (5.0 g, 0.036 mol) was added portionwise and the mixture was refluxed about 1.5 hours, after which the mixture was cooled to room temperature. The reaction mixture was poured into cold H2O and extracted with 3×100 ml ether. The ether extracts were washed with water and brine, then treated with decolorizing carbon and magnesium sulfate. After filtration and evaporation of the solvent the residual (8.46 g) oil crystallized.
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5.22 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].CN(C=O)C.[S:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[SH:13].[F:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][C:22]=1F)[C:18]#[N:19]>O>[C:18]([C:17]1[CH:20]=[CH:21][C:22]([S:13][C:9]2[S:8][CH:12]=[CH:11][CH:10]=2)=[C:15]([F:14])[CH:16]=1)#[N:19] |f:0.1|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
5.22 g
Type
reactant
Smiles
S1C(=CC=C1)S
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1F
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed about 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×100 ml ether
WASH
Type
WASH
Details
The ether extracts were washed with water and brine
ADDITION
Type
ADDITION
Details
treated with decolorizing carbon and magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvent the residual (8.46 g) oil
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC(=C(C=C1)SC=1SC=CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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